

# Literature review of (5-Chlorobenzofuran-2-yl)boronic acid

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## Compound of Interest

Compound Name: (5-Chlorobenzofuran-2-yl)boronic acid

Cat. No.: B151794

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An In-Depth Technical Guide to (5-Chlorobenzofuran-2-yl)boronic acid

## Introduction

**(5-Chlorobenzofuran-2-yl)boronic acid** is a specialized chemical reagent with the molecular formula  $C_8H_6BClO_3$ . It belongs to the class of boronic acids, which are characterized by a C-B bond. This compound serves as a crucial building block in organic synthesis, primarily in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The benzofuran scaffold is a "privileged structure" in medicinal chemistry, as it is a core component of numerous natural products and synthetic compounds with a wide range of biological activities.<sup>[1][2][3]</sup> The presence of the chloro-substituent at the 5-position and the boronic acid at the 2-position makes this molecule a versatile precursor for creating diverse libraries of novel compounds, particularly in the field of drug discovery.<sup>[3][4]</sup>

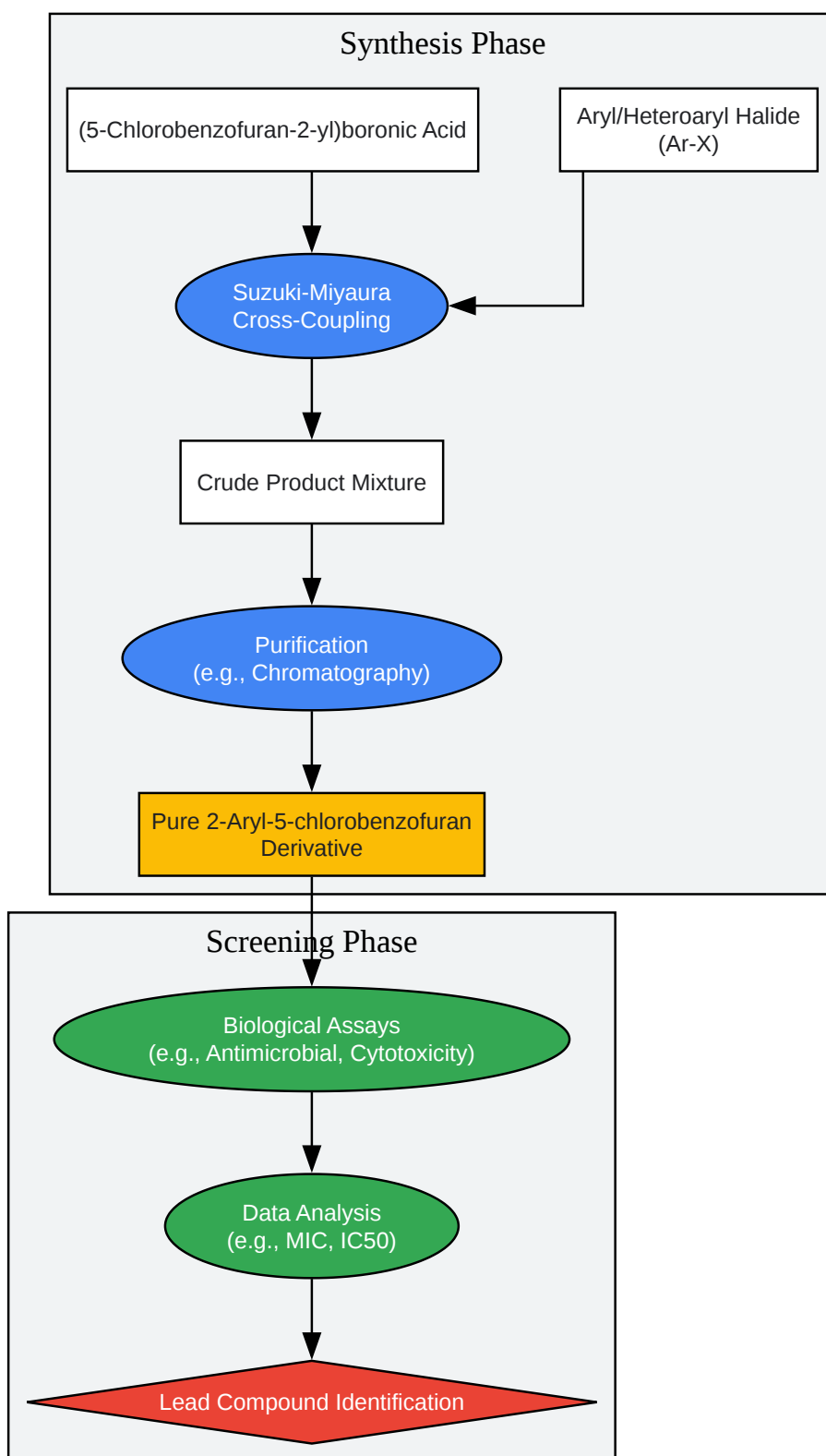
Derivatives synthesized from this boronic acid have been investigated for various therapeutic applications, including as antimicrobial and anticancer agents.<sup>[3][5]</sup> Boronic acids themselves, and the compounds they help create, are of significant interest in medicinal chemistry. The boronic acid functional group can act as a bioisostere of a carboxylic acid and can form reversible covalent bonds with target proteins, a mechanism exploited by several FDA-approved drugs like the proteasome inhibitor bortezomib.<sup>[6][7][8]</sup> This guide provides a comprehensive overview of the synthesis, applications, and biological significance of compounds derived from **(5-Chlorobenzofuran-2-yl)boronic acid**.

## Applications in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of **(5-Chlorobenzofuran-2-yl)boronic acid** is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction allows for the efficient synthesis of biaryl and heteroaryl compounds.[9][10][11] The reaction typically involves a palladium catalyst, a base, and a suitable solvent to couple the boronic acid with an organic halide or triflate.[11]

The general reactivity order for halides in Suzuki-Miyaura coupling is  $I > Br > OTf \gg Cl$ . [9] This chemo-selectivity allows for precise control in the synthesis of complex molecules. **(5-Chlorobenzofuran-2-yl)boronic acid** can be coupled with a wide array of aryl and heteroaryl halides to generate novel benzofuran derivatives.

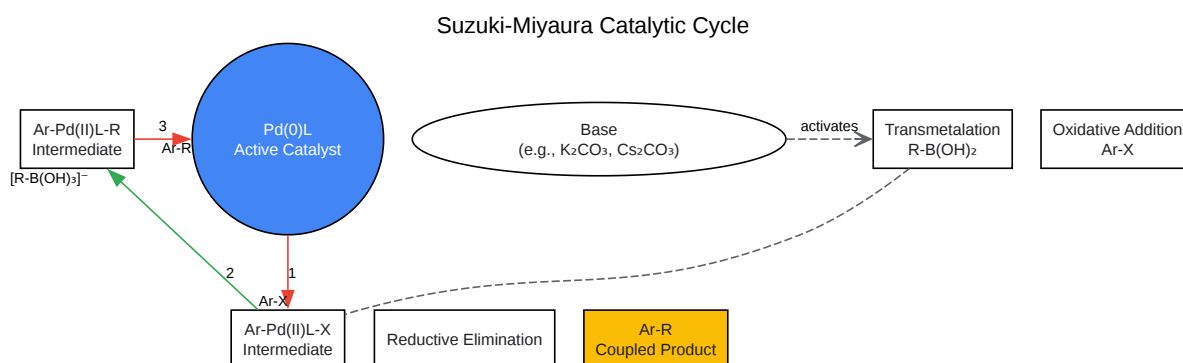
Below is a logical workflow for the synthesis and screening of novel compounds starting from **(5-Chlorobenzofuran-2-yl)boronic acid**.



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Caption: Synthetic and screening workflow for novel drug candidates.

The catalytic cycle for the Suzuki-Miyaura reaction is a fundamental process in organometallic chemistry. The diagram below illustrates the key steps.



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

## Biological Activities of Derived Compounds

The true value of **(5-Chlorobenzofuran-2-yl)boronic acid** lies in the biological activities of the molecules it helps to create. The benzofuran core is associated with a wide spectrum of pharmacological properties.[2][3] By attaching different aryl or heteroaryl groups at the 2-position via Suzuki coupling, researchers can modulate these activities and develop compounds with enhanced potency and selectivity.

## Antimicrobial and Antifungal Activity

Several studies have reported the synthesis of benzofuran derivatives with significant antimicrobial and antifungal properties.[1][5] For instance, certain aryl (5-chloro-benzofuran-2-yl) ketoximes have demonstrated activity against various *Candida* species.[5] The data below summarizes the minimum inhibitory concentration (MIC) values for some representative benzofuran derivatives against various microbial strains.

Compound Class	Microorganism	MIC Value (µg/mL)	Reference
Aryl (5-chloro-benzofuran-2-yl) ketoximes	Candida albicans	Varies	<a href="#">[5]</a>
3-Methanone-6-substituted-benzofurans	S. aureus, MRSA	0.78 - 12.5	<a href="#">[1]</a>
5-Phenyl-1-benzofuran-2-yl derivatives	Various microbes	0.001 - 0.5	<a href="#">[1]</a>

## Experimental Protocols

Detailed and reproducible experimental protocols are essential for scientific research. Below is a representative protocol for a Suzuki-Miyaura cross-coupling reaction using **(5-Chlorobenzofuran-2-yl)boronic acid**, adapted from established methodologies.[\[9\]](#)[\[12\]](#)

### Protocol: Synthesis of 2-Aryl-5-chlorobenzofuran via Suzuki-Miyaura Coupling

Materials:

- **(5-Chlorobenzofuran-2-yl)boronic acid** (1.2 equivalents)
- Aryl bromide (1.0 equivalent)
- Palladium(II) acetate [Pd(OAc)<sub>2</sub>] (2 mol%)
- Tricyclohexylphosphine [P(Cy)<sub>3</sub>] (4 mol%)
- Potassium phosphate, tribasic (K<sub>3</sub>PO<sub>4</sub>) (2.0 equivalents)
- Anhydrous toluene
- Anhydrous 1,4-dioxane

- Schlenk tube or similar reaction vessel
- Standard laboratory glassware for workup and purification
- Inert gas supply (Argon or Nitrogen)

Procedure:

- **Reaction Setup:** In a fume hood, add the aryl bromide (1.0 mmol), **(5-Chlorobenzofuran-2-yl)boronic acid** (1.2 mmol), Pd(OAc)<sub>2</sub> (0.02 mmol), P(Cy)<sub>3</sub> (0.04 mmol), and K<sub>3</sub>PO<sub>4</sub> (2.0 mmol) to a dry Schlenk tube equipped with a magnetic stir bar.
- **Inert Atmosphere:** Seal the Schlenk tube and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.
- **Solvent Addition:** Under a positive pressure of the inert gas, add anhydrous toluene (5 mL) and anhydrous 1,4-dioxane (1 mL) via syringe.
- **Reaction:** Heat the sealed reaction mixture to 100-120 °C in an oil bath with vigorous stirring.
- **Monitoring:** Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
- **Workup:** After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter it through a pad of Celite to remove the catalyst and inorganic salts.
- **Extraction:** Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the resulting crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 2-aryl-5-chlorobenzofuran product.

- Characterization: Characterize the final product using spectroscopic methods such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry to confirm its identity and purity.

## Conclusion

**(5-Chlorobenzofuran-2-yl)boronic acid** is a highly valuable and versatile reagent in modern organic synthesis and medicinal chemistry. Its utility in Suzuki-Miyaura cross-coupling reactions provides a straightforward and efficient route to a vast array of 2-aryl-5-chlorobenzofuran derivatives. These derivatives have shown significant promise as antimicrobial and antifungal agents, highlighting the importance of the benzofuran scaffold in drug discovery.<sup>[1][3][5]</sup> The continued exploration of this building block is expected to yield novel compounds with potent and selective biological activities, contributing to the development of new therapeutic agents.

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